molecular formula C25H23BrN2O7 B2716781 [4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate CAS No. 609776-99-0

[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate

Cat. No.: B2716781
CAS No.: 609776-99-0
M. Wt: 543.37
InChI Key: PQNSUSJOOKJFHH-UHFFFAOYSA-N
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Description

[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as bromophenoxy, methoxy, and hydrazinylidene. These functional groups contribute to its reactivity and potential utility in chemical synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its hydrazinylidene group can form covalent bonds with active site residues, providing insights into enzyme mechanisms.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its unique structure allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its functional groups can be tailored to impart specific properties, such as increased durability or enhanced conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-(2-bromophenoxy)acetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-formyl-2-methoxyphenyl 3,4-dimethoxybenzoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromophenoxy group can introduce various functional groups.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate involves its interaction with molecular targets through its functional groups. The hydrazinylidene group can form covalent bonds with nucleophilic residues in proteins, while the bromophenoxy and methoxy groups can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[[2-(2-Chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate
  • [4-[(E)-[[2-(2-Fluorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate

Uniqueness

Compared to similar compounds, [4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate is unique due to the presence of the bromophenoxy group. This group can enhance the compound’s reactivity and binding affinity through halogen bonding and other interactions. Additionally, the combination of methoxy and hydrazinylidene groups provides a versatile platform for chemical modifications and functionalization.

Properties

IUPAC Name

[4-[(E)-[[2-(2-bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O7/c1-31-20-11-9-17(13-23(20)33-3)25(30)35-21-10-8-16(12-22(21)32-2)14-27-28-24(29)15-34-19-7-5-4-6-18(19)26/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNSUSJOOKJFHH-MZJWZYIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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